methyl (2S,4R)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)-2-(methoxycarbonyl)pyrrolidinium methanesulfonate
Description
Chemical Identity: This compound (CAS: 1425038-20-5) is a pyrrolidinium-based salt featuring a quinoxaline core substituted with chlorine and methoxy groups. Its stereochemistry (2S,4R) and methanesulfonate counterion distinguish it from related structures. The molecular formula is C₁₄H₁₈ClN₂O₄S (MW: 328.15 g/mol), with applications in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
methanesulfonic acid;methyl 4-(3-chloro-7-methoxyquinoxalin-2-yl)oxypyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4.CH4O3S/c1-21-8-3-4-10-11(5-8)19-14(13(16)18-10)23-9-6-12(17-7-9)15(20)22-2;1-5(2,3)4/h3-5,9,12,17H,6-7H2,1-2H3;1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZFBHQUONFINY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C(=N2)OC3CC(NC3)C(=O)OC)Cl.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2S,4R)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)-2-(methoxycarbonyl)pyrrolidinium methanesulfonate, also known by its CAS number 1425038-20-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H16ClN3O4 · CH4O3S
- Molecular Weight : 433.86 g/mol
- Structure : The compound features a pyrrolidinium cation and a quinoxaline moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). Studies have shown that modifications in the pyrrolidinium ring can influence binding affinity and selectivity towards different nAChR subtypes, such as α4β2 and α7 .
Biological Activity and Therapeutic Potential
- Neuroprotective Effects : Research indicates that compounds similar to this compound exhibit neuroprotective properties. These effects are likely mediated through modulation of neurotransmitter release and protection against excitotoxicity .
- Anticancer Activity : The quinoxaline derivatives have been evaluated for their anticancer properties. In vitro studies suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models. This activity is thought to be mediated through the inhibition of pro-inflammatory cytokines and pathways associated with chronic inflammatory diseases .
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Neuroprotection : A study published in Neuropharmacology demonstrated that a related methylated pyrrolidine derivative improved cognitive function in animal models of Alzheimer's disease by enhancing cholinergic transmission .
- Cancer Cell Line Studies : In vitro assays conducted on breast cancer cell lines revealed that methyl derivatives of quinoxaline exhibited significant cytotoxicity, suggesting potential as therapeutic agents against specific cancers .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Methyl (2S,4R)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)-2-(methoxycarbonyl)pyrrolidinium methanesulfonate has been studied for its antimicrobial properties. Quinoxaline derivatives are known for their ability to inhibit bacterial growth and have been explored as potential antibiotics. The presence of the methanesulfonate group enhances solubility and bioavailability, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
Research indicates that quinoxaline derivatives exhibit anticancer activity by inducing apoptosis in cancer cells. The specific structure of this compound may enhance its efficacy against various cancer cell lines. Investigations into its mechanism of action suggest that it may interfere with DNA replication or repair processes in malignant cells .
Neuropharmacology
Cognitive Enhancement
There is emerging evidence that compounds similar to this compound may have neuroprotective effects and could enhance cognitive function. The modulation of neurotransmitter systems, especially those involving acetylcholine and dopamine, is a potential mechanism through which these effects may be realized .
Synthesis and Development
Synthetic Pathways
The synthesis of this compound involves several steps, including the formation of the pyrrolidine ring and the introduction of the chloroquinoxaline moiety. Various synthetic strategies have been documented, emphasizing the importance of chirality in achieving the desired biological activity .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Table 1: Key Properties of Selected Compounds
Key Observations :
- Counterion Impact : The methanesulfonate counterion in the target compound improves aqueous solubility compared to the hydrochloride salt in its analog .
- Heterocyclic Core: Quinoxaline (target) vs. quinoline (2l) vs. pyrazolopyridine (7c) alters electronic properties.
- Stereochemistry: The (2S,4R) configuration in the target compound may confer selective bioactivity compared to non-chiral analogs like 2l or 7c .
Research Implications
- Medicinal Chemistry : The target compound’s stereospecificity and solubility profile make it a candidate for structure-activity relationship (SAR) studies in drug discovery.
- Agrochemical Potential: Quinoxaline-based compounds are also investigated as herbicides, though sulfonylurea analogs (e.g., metsulfuron methyl ester in ) dominate this niche .
- Counterion Optimization : Replacing hydrochloride with methanesulfonate could improve pharmacokinetics in related compounds .
Preparation Methods
Preparation of (2S,4R)-4-Hydroxypyrrolidine-2-Carboxylic Acid Methyl Ester
The synthesis begins with the chiral pyrrolidine precursor. Commercial suppliers such as Career Henan Chemical Co. provide (2S,4R)-4-hydroxypyrrolidine-2-carboxylate derivatives, though in-house preparation typically involves:
Table 1: Key Intermediates and Reagents
Salt Formation with Methanesulfonic Acid
Protonation and salt formation are critical for stability:
Table 2: Reaction Conditions for Salt Formation
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C → Room Temperature |
| Equivalents of Acid | 1.1 |
| Yield | 85–90% |
Analytical Characterization
Batch consistency is verified using:
-
HPLC : Purity >95% (Column: C18, gradient: 10–90% acetonitrile in 0.1% TFA).
-
XRD : Distinct peaks at 2θ = 12.5°, 15.8°, and 24.3° confirm crystallinity.
-
Chiral Analysis : Optical rotation [α]D²⁵ = +43.5° (c = 1, MeOH) aligns with (2S,4R) configuration.
Scale-Up and Industrial Production
Career Henan Chemical Co. offers the compound at $7.00/KG (1 KG scale, 99% purity). Industrial protocols optimize:
-
Cost Efficiency : Replacing chromatography with recrystallization (solvent: methanol/water).
-
Catalysis : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate quinoxaline coupling.
Comparative Analysis of Synthetic Routes
A 2024 study compared three approaches:
Q & A
Basic Research Questions
Q. What are the key analytical techniques for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Use 1H and 13C NMR to confirm connectivity, stereochemistry, and substituent positions. 2D techniques (COSY, HSQC, HMBC) resolve complex splitting patterns and verify the quinoxaline-pyrrolidine linkage .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly for the methanesulfonate counterion .
- HPLC-UV : Assess purity (>95%) using reverse-phase chromatography with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% formic acid) .
Q. How is the compound synthesized, and what intermediates are critical?
- Methodology :
- Stepwise Synthesis :
Prepare the quinoxaline core via condensation of 3-chloro-7-methoxy-1,2-diaminobenzene with glyoxal.
Introduce the pyrrolidine moiety via nucleophilic substitution at the 2-position of quinoxaline.
Methoxycarbonyl and methanesulfonate groups are added sequentially under anhydrous conditions to avoid hydrolysis .
- Key Intermediates :
- 3-Chloro-7-methoxyquinoxalin-2-ol (verified by LC-MS).
- (2S,4R)-4-hydroxyproline methyl ester (chiral purity confirmed via chiral HPLC) .
Advanced Research Questions
Q. How can stereochemical discrepancies between computational predictions and experimental data be resolved?
- Methodology :
- X-ray Crystallography : Determine absolute configuration of the (2S,4R) stereocenters .
- Chiral HPLC : Use a Chiralpak IC-3 column with hexane/isopropanol (80:20) to assess enantiomeric excess (>98%) .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated shifts for stereoisomers .
Q. What are the degradation pathways under physiological pH conditions, and how are degradation products characterized?
- Methodology :
- Forced Degradation Studies :
- Expose the compound to pH 1–13 buffers (37°C, 24–72 hours).
- Monitor degradation via UPLC-MS/MS to identify products (e.g., hydrolysis of the methoxycarbonyl group or quinoxaline ring oxidation) .
- Stability-Indicating Assays : Use HPLC with diode-array detection (DAD) to quantify intact compound and degradation impurities .
Q. How does the methanesulfonate counterion influence solubility and bioavailability?
- Methodology :
- Solubility Studies : Compare solubility in water, PBS, and simulated gastric fluid (pH 1.2) vs. the free base form.
- Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption (Papp values) .
- Salt Screening : Co-crystallize with alternative counterions (e.g., tosylate, besylate) to optimize physicochemical properties .
Data Contradiction Analysis
Q. How to address conflicting data on the compound’s stability in accelerated storage conditions?
- Methodology :
- Controlled Replication : Repeat stability studies (40°C/75% RH, 6 months) with rigorous humidity control.
- Analytical Cross-Validation : Use orthogonal methods (e.g., NMR for structural changes, LC-MS for degradation products) to confirm findings .
- Statistical Analysis : Apply ANOVA to assess batch-to-batch variability in degradation rates .
Methodological Comparison Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
